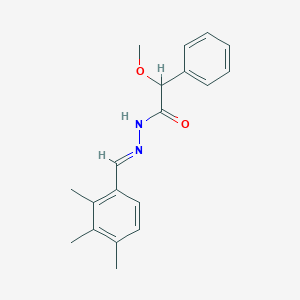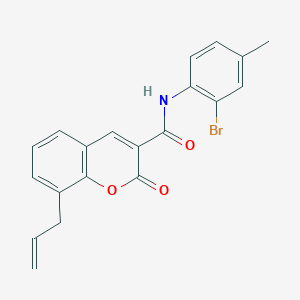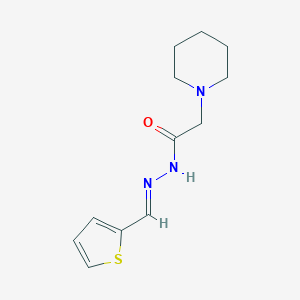![molecular formula C13H19NO2 B403739 N-[2-(2-Propylphenoxy)ethyl]acetamide CAS No. 491601-87-7](/img/structure/B403739.png)
N-[2-(2-Propylphenoxy)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Propylphenoxy)ethyl]acetamide, also known as Fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant medication. It was first approved by the United States Food and Drug Administration (FDA) in 1987 and has since been widely used to treat depression, obsessive-compulsive disorder (OCD), bulimia nervosa, and panic disorder.
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation and Kinetics
N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, has been synthesized through the chemoselective monoacetylation of 2-aminophenol. This process, utilizing catalysts like Novozym 435, involves studying different acyl donors and various parameters such as solvent, catalyst loading, and temperature for optimization. The reaction follows a ternary complex model, and kinetic constants are determined using Lineweaver–Burk plots (Magadum & Yadav, 2018).
Anticancer and Anti-Inflammatory Potential
N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and its derivatives have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, synthesized through multi-step reactions starting from Leuckart reaction, exhibit activities comparable with standard drugs, particularly due to the presence of bromo, tert-butyl, and nitro groups at certain positions (Rani et al., 2016).
Antimicrobial Activity and Cytotoxicity
Some N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These compounds, synthesized from 2-chloro-N-(9-ethyl-9H-carbazole-3-yl)acetamide and substituted phenols, showed significant antimicrobial activity and varying degrees of cytotoxic effects, suggesting their potential in developing new antimicrobial agents (Kaplancıklı et al., 2012).
Agrochemical Applications
Acetochlor, a chloroacetamide herbicide, demonstrates applications in agriculture. Its metabolism in human and rat liver microsomes has been studied, showing different metabolic pathways between species. Understanding the metabolism of such herbicides is crucial for evaluating their environmental impact and safety (Coleman et al., 2000).
Eigenschaften
IUPAC Name |
N-[2-(2-propylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-6-12-7-4-5-8-13(12)16-10-9-14-11(2)15/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNHNEZVPXNXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide](/img/structure/B403657.png)

![2-methoxy-N'-(4-{2-[methoxy(phenyl)acetyl]carbohydrazonoyl}benzylidene)-2-phenylacetohydrazide](/img/structure/B403661.png)


![2-(benzylsulfanyl)-N'-[(E)-(3,4-diethoxyphenyl)methylidene]propanehydrazide](/img/structure/B403668.png)

![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(1-piperidinyl)acetohydrazide](/img/structure/B403670.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B403672.png)


![N'-[4-(allyloxy)-3-ethoxybenzylidene]-4-methoxybenzohydrazide](/img/structure/B403677.png)
